4-Amino-5-fluoropyrimidin-2(5H)-one
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Overview
Description
5-Fluorocytosine: is a synthetic antifungal agent that was originally developed in 1957 as an antimetabolite. It is primarily used for the treatment of certain fungal infections, particularly those caused by Candida and Cryptococcus species . Unlike its closely related compound, 5-fluorouracil, 5-fluorocytosine does not exhibit antineoplastic activity but has found significant use in antifungal therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-fluorocytosine involves several steps:
Condensation Reaction: Methyl fluoroacetate undergoes a condensation reaction with ethyl formate.
Reaction with Urea: The product from the condensation reaction is then reacted with urea.
Chlorination Reaction: The intermediate undergoes chlorination with thionyl chloride.
Ammonolysis Reaction: The chlorinated product is subjected to ammonolysis using ammonium hydroxide.
Hydrolysis Reaction: Finally, the product is hydrolyzed with sulfuric acid to yield 5-fluorocytosine.
Industrial Production Methods: Industrial production methods aim to optimize yield, reduce pollution, and lower costs. One such method involves the use of methyl fluoroacetate and ethyl formate, followed by a series of reactions including chlorination, ammonolysis, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil.
Reduction: Not commonly reported.
Substitution: Chlorination and ammonolysis reactions are key steps in its synthesis.
Common Reagents and Conditions:
Chlorination: Thionyl chloride.
Ammonolysis: Ammonium hydroxide.
Hydrolysis: Sulfuric acid.
Major Products:
5-Fluorouracil: A major product formed from the oxidation of 5-fluorocytosine.
Scientific Research Applications
Chemistry: 5-Fluorocytosine is used as a precursor in the synthesis of other fluorinated compounds, including 5-fluorouracil .
Biology: It is employed in studies on thymidine monophosphate biosynthesis and other metabolic pathways .
Medicine: 5-Fluorocytosine is used in combination with other antifungal agents, such as amphotericin B, to treat severe systemic mycoses like cryptococcosis and candidosis . It also plays a role in cancer research as part of combination therapies .
Industry: The compound is used in the production of other pharmaceuticals and as an intermediate in various chemical processes .
Mechanism of Action
5-Fluorocytosine exerts its antifungal effects by interfering with both deoxyribonucleic acid (DNA) and protein synthesis. It is transported into susceptible fungi by cytosine permease and then deaminated to 5-fluorouracil by cytosine deaminase . The absence of cytosine deaminase in mammalian cells allows selective effects on fungal cells . Following incorporation into DNA, 5-fluorouracil is converted to 5-fluorodeoxyuridylic acid monophosphate, which interferes with DNA synthesis .
Comparison with Similar Compounds
5-Fluorouracil: A closely related compound with antineoplastic activity.
Cytosine: The parent compound from which 5-fluorocytosine is derived.
Uniqueness: 5-Fluorocytosine is unique in its selective antifungal activity due to the presence of cytosine deaminase in fungal cells but not in mammalian cells . This selective toxicity makes it an effective antifungal agent with minimal effects on human cells .
Biological Activity
4-Amino-5-fluoropyrimidin-2(5H)-one, also known as 5-fluorocytosine, is a pyrimidine derivative notable for its significant biological activity, particularly in the fields of antiviral and anticancer therapies. This compound is characterized by the presence of an amino group and a fluorine atom, which enhance its binding affinity to target proteins and contribute to its pharmacological potential.
- Chemical Formula : C4H4FN3O
- Molecular Weight : Approximately 129.09 g/mol
The structural configuration of this compound enables it to interact effectively with various biological targets, primarily enzymes involved in nucleic acid metabolism.
This compound functions primarily as an inhibitor of enzymes critical for nucleic acid synthesis, which is vital for both viral replication and cancer cell proliferation. The fluorine atom in its structure enhances the compound's stability and bioavailability, making it a potent candidate for therapeutic applications.
Key Mechanisms:
- Inhibition of Nucleic Acid Synthesis : The compound interferes with the synthesis of RNA and DNA, which is essential for the replication of viruses and the growth of cancer cells.
- Induction of Apoptosis : In cancer cells, it triggers programmed cell death through mechanisms involving caspase activation and cell cycle arrest.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have shown that this compound has antiviral properties against various viruses, including:
- HIV : Exhibits potent anti-HIV activity with an effective concentration (EC50) as low as 0.15 μM.
- Influenza Virus : Demonstrates effectiveness against certain strains but shows variability in efficacy depending on structural modifications.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
- HT-1080 (Fibrosarcoma) : IC50 values around 19.56 µM indicate significant growth inhibition.
- MCF-7 (Breast Cancer) : Shows promising cytotoxicity through mitochondrial-mediated apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and biological activities among compounds related to this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Amino group and fluorine atom on pyrimidine ring | Antiviral, Anticancer |
5-Fluorouracil | Known anticancer agent; different substitution pattern | Anticancer |
2-Amino-4-hydroxypyrimidine | Hydroxyl group substitution; less stable | Limited activity |
2-Amino-5-chloropyrimidin-4(1H)-one | Chlorine instead of fluorine; different reactivity | Variable efficacy |
Case Studies
- Synthesis and Evaluation : A study synthesized novel pyrimidine derivatives conjugated with oxadiazole to enhance biological activity. Among these, derivatives containing the fluorinated pyrimidine showed improved cytotoxicity against various cancer cell lines compared to non-fluorinated analogs .
- Mechanistic Insights : Research indicated that the mechanism of action involves apoptosis induction via caspase activation. The compound was shown to arrest the cell cycle at the G2/M phase in HT-1080 and A549 cells .
- Antiviral Efficacy : In vitro studies demonstrated that while certain derivatives were effective against influenza viruses, others showed no activity against HSV-1, highlighting the need for structural optimization in drug design .
Properties
Molecular Formula |
C4H4FN3O |
---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
4-amino-5-fluoro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1-2H,(H2,6,8,9) |
InChI Key |
KXZWTXSSTDYZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=C(C1F)N |
Origin of Product |
United States |
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